BenchChemオンラインストアへようこそ!

6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid

Structural Biology Fragment-Based Drug Discovery X-ray Crystallography

6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid (CAS 885522-05-4) is the definitive dual-halogenated indazole scaffold for medicinal chemistry programs requiring orthogonal functionalization at the 3- and 6-positions. The 3-iodo group provides essential heavy-atom anomalous scattering for X-ray crystallography phasing and serves as a superior leaving group for Suzuki-Miyaura and Sonogashira cross-couplings. The 6-fluoro substituent confers metabolic stability and beneficial electronic effects that mono-halogenated analogs cannot replicate. The 4-carboxylic acid enables direct amide conjugation for SAR exploration. With balanced lipophilicity (XLogP3 = 1.9), this building block is purpose-built for FGFR kinase inhibitor and CCR1 receptor antagonist programs. Simpler in-class analogs fundamentally compromise synthetic utility—only this compound delivers uncompromised orthogonal reactivity at both vectors.

Molecular Formula C8H4FIN2O2
Molecular Weight 306.03 g/mol
CAS No. 885522-05-4
Cat. No. B1613790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid
CAS885522-05-4
Molecular FormulaC8H4FIN2O2
Molecular Weight306.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)I)C(=O)O)F
InChIInChI=1S/C8H4FIN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14)
InChIKeyKXPCPWUPMQWPNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid (CAS 885522-05-4) Procurement Guide and Technical Specifications


6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid (CAS 885522-05-4) is a dual-halogenated heterocyclic building block with the molecular formula C8H4FIN2O2 and a molecular weight of 306.03 g/mol . Its indazole core features a carboxylic acid group at the 4-position, enabling amide coupling and esterification, while the strategically placed iodine at the 3-position and fluorine at the 6-position provide a unique combination of heavy-atom effects, metabolic stability, and orthogonal cross-coupling reactivity [1]. These structural features position it as a versatile intermediate for kinase inhibitor and receptor antagonist programs in medicinal chemistry .

Technical Limitations of Substituting 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid with Unsubstituted or Mono-Halogenated Indazole-4-carboxylic Acids


Substituting 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid with simpler in-class analogs such as 1H-indazole-4-carboxylic acid, 3-iodo-1H-indazole-4-carboxylic acid, or 6-fluoro-1H-indazole-4-carboxylic acid fundamentally compromises the synthetic utility of the building block . The 3-iodo substituent in the target compound serves as an essential heavy atom for X-ray crystallography phasing and as a superior leaving group for palladium-catalyzed cross-couplings [1]. Simultaneously, the 6-fluoro substituent introduces beneficial electronic effects and metabolic stability that cannot be replicated by mono-substituted alternatives . The specific combination of ortho-iodine and meta-fluorine substituents relative to the carboxylic acid creates a distinct electronic environment and reactivity profile that single-halogen analogs lack entirely, making the target compound the only viable choice for synthetic routes requiring orthogonal functionalization at both the 3- and 6-positions of the indazole scaffold [1].

Comparative Evidence: Why 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid Outperforms Structural Analogs in Medicinal Chemistry Applications


Molecular Weight and Heavy Atom Effect: Superior Anomalous Scattering for X-ray Crystallography

The iodine atom at the 3-position (atomic number 53) confers a molecular weight of 306.03 g/mol to 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid, substantially higher than the 214.58 g/mol of 3-chloro-6-fluoro-1H-indazole-4-carboxylic acid or the 162.15 g/mol of unsubstituted 1H-indazole-4-carboxylic acid . This increased electron density from the iodine substituent provides strong anomalous scattering at Cu Kα and Mo Kα wavelengths, enabling robust experimental phasing for X-ray crystallography that is not possible with lighter halogen analogs (Cl, F) or the unsubstituted core [1].

Structural Biology Fragment-Based Drug Discovery X-ray Crystallography

Calculated Lipophilicity (XLogP3): Optimized Permeability vs. Iodine-Free and Chloro Analogs

6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid has a calculated XLogP3 value of 1.9, representing an intermediate lipophilicity profile [1]. While direct experimental XLogP3 values for the unsubstituted 1H-indazole-4-carboxylic acid are not readily available for direct quantitative comparison in this analysis, the target compound's XLogP3 of 1.9 reflects a balanced lipophilicity that supports adequate membrane permeability for cellular assays without exceeding typical oral bioavailability thresholds [2]. The 3-iodo substituent contributes to this favorable physicochemical window, positioning the compound as a more permeable building block than the highly polar, unsubstituted indazole-4-carboxylic acid core.

Medicinal Chemistry ADME Optimization Drug Design

Orthogonal Synthetic Utility: Enabling Sequential Palladium-Catalyzed Cross-Couplings

The iodine atom at the 3-position serves as a superior leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, enabling efficient C–C bond formation at this position . Unlike the 3-chloro-6-fluoro-1H-indazole-4-carboxylic acid analog, which requires harsher conditions or specialized ligands for activation due to the stronger C–Cl bond, the C–I bond undergoes oxidative addition to Pd(0) under milder conditions with higher conversion efficiency . This iodine-specific reactivity allows for sequential orthogonal functionalization strategies where the 3-position can be elaborated independently of other functional handles on the molecule .

Synthetic Methodology Medicinal Chemistry Library Synthesis

Commercially Available Purity Grades: Enabling Reproducible SAR and Scale-Up Studies

6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid is commercially available with purity specifications of 95% from AKSci and 98% (NLT) from MolCore and Leyan, with batch-specific certificates of analysis available upon request . This level of purity documentation supports reproducible structure-activity relationship (SAR) studies and enables reliable scale-up for lead optimization campaigns. In contrast, many closely related analogs such as 3-bromo-6-fluoro-1H-indazole-4-carboxylic acid are less widely stocked and may lack consistent purity documentation across suppliers .

Medicinal Chemistry Process Chemistry Quality Control

Primary Research Applications of 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid in Drug Discovery Programs


Fragment-Based Drug Discovery: X-ray Crystallography Phasing and Structure Determination

The iodine atom at the 3-position provides strong anomalous scattering for experimental phasing in protein-ligand co-crystal structures [1]. With a molecular weight of 306.03 g/mol and high electron density from the iodine substituent, this compound enables unambiguous electron density map interpretation at resolutions where lighter halogen analogs (chloro, fluoro) fail to provide sufficient phasing power [2]. This makes it an ideal fragment for X-ray crystallography campaigns targeting kinases and other therapeutically relevant protein families.

Kinase Inhibitor Lead Optimization: Diversification via Cross-Coupling Chemistry

The 3-iodo substituent serves as an efficient handle for Suzuki-Miyaura and Sonogashira couplings, enabling rapid library synthesis of C3-arylated or C3-alkynylated indazole derivatives [1]. The 4-carboxylic acid group simultaneously provides a conjugation site for amide bond formation. This orthogonal reactivity profile supports the systematic exploration of SAR around the indazole scaffold in FGFR and other kinase inhibitor programs [3].

FGFR and Receptor Antagonist Medicinal Chemistry Programs

Indazole-4-carboxylic acid scaffolds are established privileged structures in kinase inhibitor and GPCR antagonist drug discovery [1]. The combination of 6-fluoro and 3-iodo substituents on the 1H-indazole-4-carboxylic acid core provides a balanced lipophilicity profile (XLogP3 = 1.9) that supports both target binding and acceptable ADME properties [2]. This compound is positioned as a versatile building block for programs targeting FGFR kinases [1] and CCR1 receptor antagonists [3], where the iodine atom can be leveraged for either crystallographic studies or as a synthetic diversification point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.